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Compound of Interest

Compound Name:
Methyl 2-(3-

aminophenoxy)acetate

Cat. No.: B3106341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of

Methyl 2-(3-aminophenoxy)acetate. Due to the limited availability of specific experimental

solubility data in publicly accessible literature, this document focuses on its predicted solubility

based on physicochemical properties and outlines a detailed, standardized experimental

protocol for its empirical determination. This guide is intended to support research, drug

discovery, and development activities where this compound is of interest.

Physicochemical Properties and Predicted
Solubility
Methyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula

C₉H₁₁NO₃. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 2-(3-aminophenoxy)acetate
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Property Value Source

Molecular Formula C₉H₁₁NO₃ PubChem

Molecular Weight 181.19 g/mol PubChem

CAS Number 158196-47-5 PubChem

Predicted XLogP3 0.7 PubChem

The predicted octanol-water partition coefficient (XLogP3) of 0.7 provides an indication of the

compound's lipophilicity and, by extension, its likely solubility. A LogP value is the logarithm of

the ratio of the concentration of a solute in a two-phase system of n-octanol and water.[1] A

positive LogP value, as in this case, suggests a higher affinity for the lipid (octanol) phase,

indicating that the compound is more hydrophobic than hydrophilic.[1] Generally, compounds

with a LogP value less than 5 are considered to have a favorable profile for oral drug

absorption.[1] The relatively low positive XLogP3 value of 0.7 suggests that while Methyl 2-(3-
aminophenoxy)acetate is somewhat lipophilic, it is not excessively so, and is likely to exhibit

some degree of aqueous solubility.[2] However, it is important to note that solubility is also

influenced by factors such as crystal lattice energy, and therefore, experimental determination

is crucial for obtaining a precise understanding.

Experimental Protocol for Solubility Determination:
The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the

thermodynamic (or equilibrium) solubility of a compound.[3][4] It involves equilibrating an

excess amount of the solid compound in a specific solvent system until a saturated solution is

achieved. The concentration of the dissolved compound in the filtered supernatant is then

measured.

This protocol outlines a general procedure that can be adapted for determining the solubility of

Methyl 2-(3-aminophenoxy)acetate in various aqueous and organic solvents.

Materials and Equipment
Methyl 2-(3-aminophenoxy)acetate (solid)
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Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol,

Dimethyl Sulfoxide (DMSO))

Glass vials with screw caps

Orbital shaker or rotator with temperature control

Centrifuge

Syringe filters (e.g., 0.22 µm pore size)

Analytical balance

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis) or another appropriate analytical instrument for quantification.

Volumetric flasks and pipettes

Procedure
Preparation of Stock Solutions (for calibration curve):

Accurately weigh a known amount of Methyl 2-(3-aminophenoxy)acetate and dissolve it

in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a

concentrated stock solution.

Perform serial dilutions of the stock solution to prepare a series of calibration standards of

known concentrations.

Sample Preparation for Solubility Measurement:

Add an excess amount of solid Methyl 2-(3-aminophenoxy)acetate to a series of glass

vials. The excess is crucial to ensure that a saturated solution is formed. A preliminary test

can be conducted to estimate the approximate amount needed.[5]

Add a known volume of the desired solvent to each vial.

Equilibration:
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Securely cap the vials and place them on an orbital shaker.

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period

to reach equilibrium. This typically requires 24 to 72 hours.[6] It is advisable to test multiple

time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached,

which is confirmed when the measured solubility does not change between time points.[5]

Sample Processing:

After equilibration, allow the vials to stand undisturbed for a short period to allow the

excess solid to settle.

To separate the undissolved solid, centrifuge the samples at a high speed.

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to

remove any remaining solid particles.

Analysis:

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the

range of the calibration curve.

Analyze the calibration standards and the diluted samples using a validated analytical

method, such as HPLC-UV.

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus

the concentration of the standards.

Determine the concentration of Methyl 2-(3-aminophenoxy)acetate in the diluted

samples from the calibration curve.

Calculation of Solubility:

Calculate the solubility of the compound in the original solvent by taking into account the

dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Visualization of Experimental Workflow
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The following diagram illustrates the key steps in the shake-flask method for determining the

solubility of Methyl 2-(3-aminophenoxy)acetate.

Workflow for Solubility Determination by Shake-Flask Method
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Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways
The query for signaling pathways related to Methyl 2-(3-aminophenoxy)acetate did not yield

any specific results. As a small organic molecule, it is not expected to have direct involvement

in complex biological signaling pathways in the same manner as a protein or a complex drug

molecule. Its biological effects would likely be mediated through its interaction with specific

molecular targets, which would need to be determined through further pharmacological studies.

In conclusion, while experimental data on the solubility of Methyl 2-(3-aminophenoxy)acetate
is not readily available, its physicochemical properties suggest it is a somewhat lipophilic

compound with likely limited but present aqueous solubility. For definitive quantitative data, the

detailed shake-flask experimental protocol provided in this guide is recommended. This

information is critical for researchers and developers working with this compound in areas such

as formulation development and in vitro/in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3106341#methyl-2-3-aminophenoxy-acetate-
solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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